molecular formula C12H21IO2 B14320701 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate CAS No. 106916-71-6

5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate

Cat. No.: B14320701
CAS No.: 106916-71-6
M. Wt: 324.20 g/mol
InChI Key: DUWGEWXMZGKHSS-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and an iodoacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with iodoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodoacetate group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-Methyl-2-(propan-2-yl)cyclohexyl acetate or other substituted derivatives.

    Oxidation: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanone or 5-Methyl-2-(propan-2-yl)cyclohexanoic acid.

    Reduction: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanol.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the iodoacetate group into various molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate involves its interaction with specific molecular targets such as enzymes or receptors. The iodoacetate group can act as an alkylating agent, modifying the active sites of enzymes and altering their activity. This modification can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.

    5-Methyl-2-(propan-2-yl)cyclohexanol: The alcohol precursor used in the synthesis of the iodoacetate ester.

    5-Methyl-2-(propan-2-yl)cyclohexanone: An oxidation product of the compound.

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity and potential biological activity. The iodine atom makes the compound more versatile in substitution reactions, allowing for the introduction of various functional groups. Additionally, the ester linkage provides opportunities for hydrolysis and further chemical modifications.

Properties

CAS No.

106916-71-6

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-iodoacetate

InChI

InChI=1S/C12H21IO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3

InChI Key

DUWGEWXMZGKHSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CI)C(C)C

Origin of Product

United States

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